Methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate
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Overview
Description
Methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate is a chemical compound that belongs to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated esters .
Scientific Research Applications
Methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in various fields .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Another enoate ester with a different substituent on the aromatic ring.
Methyl 2-[4-ethenyl-2,6-dihydroxy-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl]prop-2-enoate: A structurally similar compound with additional hydroxyl groups.
Uniqueness
Methyl 3-(cyclododec-2-en-1-yl)prop-2-enoate is unique due to its cyclododec-2-en-1-yl substituent, which imparts distinct chemical and physical properties compared to other enoate esters. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
64746-06-1 |
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Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
methyl 3-cyclododec-2-en-1-ylprop-2-enoate |
InChI |
InChI=1S/C16H26O2/c1-18-16(17)14-13-15-11-9-7-5-3-2-4-6-8-10-12-15/h9,11,13-15H,2-8,10,12H2,1H3 |
InChI Key |
JGSHVRGMMHOLRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1CCCCCCCCCC=C1 |
Origin of Product |
United States |
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